5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

The compound 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide hydrochloride (CAS 1827217-56-0) is a heterocyclic building block composed of a 5-bromofuran-2-carboxamide core linked to a piperidin-4-amine moiety, supplied as the hydrochloride salt with a molecular formula of C10H14BrClN2O2 (MW 309.59 g/mol). A notable structural feature is the free N–H of the piperidine secondary amine, reflected by two H-bond donor sites , which contrasts with N-substituted piperidine analogs that lack this donor capacity.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS No. 1827217-56-0
Cat. No. B2982574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride
CAS1827217-56-0
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C10H13BrN2O2/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-2,7,12H,3-6H2,(H,13,14)
InChIKeyABBLXUVRALWPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-piperidin-4-ylfuran-2-carboxamide Hydrochloride (CAS 1827217-56-0): Structural and Physicochemical Baseline for Procurement Decisions


The compound 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide hydrochloride (CAS 1827217-56-0) is a heterocyclic building block composed of a 5-bromofuran-2-carboxamide core linked to a piperidin-4-amine moiety, supplied as the hydrochloride salt with a molecular formula of C10H14BrClN2O2 (MW 309.59 g/mol) . A notable structural feature is the free N–H of the piperidine secondary amine, reflected by two H-bond donor sites , which contrasts with N-substituted piperidine analogs that lack this donor capacity. Although comprehensive public bioactivity profiles are limited, this compound represents a modular synthetic intermediate with a defined halogen substitution and an unsubstituted piperidine nitrogen, relevant for structure–activity relationship (SAR) exploration and fragment-based library design in medicinal chemistry .

5-Bromo-N-piperidin-4-ylfuran-2-carboxamide Hydrochloride: Why Structural Analogs Cannot Be Assumed Interchangeable


Consulting the benchmark data from established BRD4 inhibitors reveals a profound sensitivity of target engagement to the halogen atom type and substitution pattern. For the BET bromodomain inhibitor class, the archetypal molecule (+)-JQ1 achieves a BRD4(1) IC50 of 77 nM [1], while I-BET762 (GSK525762) records a BRD4 IC50 of 36.1 nM via H4Ac peptide displacement . Although these values do not represent direct head-to-head measurements against the target compound, they demonstrate that potency typically resides in the low nanomolar range for optimized leads. Any alteration to the halogen substitution or the incorporation of additional N-substituents can shift the IC50 by several orders of magnitude—neither 5-methyl nor N-substituted piperidine derivatives of the same scaffold can be presumed to recapitulate the same target affinity, selectivity window, or cellular permeability. This divergence establishes the necessity of verifying a compound's distinct structural identity and purity when sourcing candidates for high-content screening or SAR campaigns, rather than relying on in-class analog assumptions.

Quantitative Differentiation Evidence for 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide Hydrochloride (CAS 1827217-56-0)


Bromine vs. Methyl 5-Substitution: LogP and Polar Surface Area Differentiation

Substituting the 5-position of the furan ring from a methyl group to a bromine atom dramatically increases molecular weight, logP, and the topological polar surface area (tPSA). The target compound (5-bromo) possesses a molecular weight of 273.13 g/mol (free base) and a calculated logP of 0.22 . In contrast, the 5-methyl derivative, N-(piperidin-4-yl)-5-methylfuran-2-carboxamide, has a molecular weight of 208.26 g/mol . The bromine atom also contributes a larger van der Waals volume and halogen-bond donor capacity absent in the methyl analog . These differences are quantified in the comparison table below.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Piperidine N–H vs. N-Substitution: Hydrogen-Bond Donor Count and Synthetic Versatility

The target compound features an unsubstituted piperidine ring, giving it two hydrogen-bond donor sites (carboxamide N–H and piperidine N–H) . By comparison, N-substituted derivatives—such as N-[1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl]-5-bromofuran-2-carboxamide—possess a fully substituted piperidine nitrogen, reducing the HBD count to one . The data quantifying this difference are presented below.

Synthetic Chemistry Parallel Library Synthesis Pharmacophore Modeling

Fraction sp3 (Fsp3) and Molecular Complexity Relative to the Unsubstituted Furancarboxamide Scaffold

The target compound has a reported Fsp3 (fraction of sp3-hybridized carbons) of 0.5, arising from the saturated piperidine ring . In a typical unsubstituted N-piperidin-4-ylfuran-2-carboxamide scaffold, the Fsp3 is lower due to the absence of substituents that increase the proportion of saturated carbons. The quantified comparison is shown below.

Compound Library Design Drug-Likeness Assessment Medicinal Chemistry

Procurement-Relevant Application Scenarios for 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide Hydrochloride (CAS 1827217-56-0)


Fragment-Based Screening Library Enrichment with Halogen-Bond Donor Capacity

The 5-bromofuran moiety is an established halogen-bond donor motif. When incorporated into a fragment library, this compound adds bromine-centered electrostatic complementarity to protein binding sites, a feature not available from the corresponding methyl or hydrogen analogs. Procurement for fragment screening campaigns is justified by the quantified logP shift and halogen-bond donor presence [Section 3, Evidence Item 1].

Parallel Library Synthesis via Piperidine N–H Functionalization

The free secondary amine at the piperidine 4-position enables rapid, parallel diversification through amide coupling, sulfonamide formation, or reductive amination. This contrasts with pre-N-substituted analogs that arrive at the bench as terminal compounds. Laboratories building focused kinase or GPCR-targeted libraries benefit from the synthetic versatility documented in the H-bond donor and synthetic pathway comparison [Section 3, Evidence Item 2].

Physicochemical Property Baseline for Lead Optimization Programs

With a measured logP of 0.22 and Fsp3 of 0.5, the compound occupies a favorable region of drug-like chemical space appropriate for oral bioavailability optimization according to established multiparameter scoring functions. Medicinal chemistry teams can procure this scaffold as a starting point for core modifications, using the quantified physicochemical parameters as a benchmark against which subsequent analogs are compared [Section 3, Evidence Items 1 and 3].

Quote Request

Request a Quote for 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.